3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol
Description
3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol is a secondary amine derivative featuring a propan-1-ol backbone substituted with a 2-bromo-5-chlorobenzyl group. The bromo and chloro substituents on the aromatic ring contribute to its electron-withdrawing properties, influencing reactivity and interactions with biological targets.
Properties
Molecular Formula |
C10H13BrClNO |
|---|---|
Molecular Weight |
278.57 g/mol |
IUPAC Name |
3-[(2-bromo-5-chlorophenyl)methylamino]propan-1-ol |
InChI |
InChI=1S/C10H13BrClNO/c11-10-3-2-9(12)6-8(10)7-13-4-1-5-14/h2-3,6,13-14H,1,4-5,7H2 |
InChI Key |
BTQWZOLPWKPTQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CNCCCO)Br |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol typically involves the reaction of 2-bromo-5-chlorobenzylamine with 3-chloropropanol under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amines.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: In studies involving the interaction of halogenated compounds with biological systems.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The compound’s halogenated phenyl group allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol
- Structural Differences : Replaces the 2-bromo-5-chlorophenyl group with a 6-bromo-benzo[d-1,3]dioxole ring. The fused dioxolane ring increases lipophilicity compared to the simple phenyl ring in the target compound.
- Synthesis : Prepared via reduction of 3-(2-bromo-4,5-methylenedioxyphenyl)propionic acid, achieving 92% yield (). Higher yield than IV-9 (71%, ), likely due to optimized reaction conditions.
- The methylenedioxy group may enhance metabolic stability in biological systems compared to halogenated phenyl groups .
(2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enoic Acid
- Structural Differences: Features a propenoic acid chain (α,β-unsaturated carbonyl) instead of the amino propanol group. The E-configuration introduces steric and electronic effects.
- This compound may exhibit higher acidity (pKa ~4–5) and reactivity toward nucleophiles via conjugate addition .
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)
- Structural Differences : Substitutes the benzene ring with a pyridine system bearing chloro and nitro groups. The nitro group is a stronger electron-withdrawing group than bromo/chloro.
- Synthesis: Prepared via reaction of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol in DMSO, yielding 71% after chromatography. Demonstrates compatibility of amino propanol backbones with heteroaromatic systems .
- Spectroscopic Data : ESI-MS m/z = 246 [M+H]+, confirming molecular weight. NMR purity >99%, indicating high synthetic efficiency.
Comparative Analysis Table
| Compound Name | Aromatic System | Functional Groups | Key Substituents | Yield (%) | Notable Properties |
|---|---|---|---|---|---|
| 3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol | Benzene | Amino propanol | 2-Bromo, 5-chloro | N/A | Amphiphilic, halogenated |
| 3-(6-Bromobenzo[d-1,3]dioxol-5-yl)propan-1-ol | Benzo[d-1,3]dioxole | Propanol | 6-Bromo | 92 | High lipophilicity |
| (2E)-3-(2-Bromo-5-chlorophenyl)prop-2-enoic Acid | Benzene | α,β-Unsaturated carboxylic acid | 2-Bromo, 5-chloro | N/A | Polar, acidic, reactive |
| IV-9 | Pyridine | Amino propanol | 2-Chloro, 3-nitro | 71 | Heteroaromatic, nitro EW effect |
Key Research Findings
Pyridine-based analogs (IV-9) introduce nitrogen’s electron-withdrawing effects, altering electronic distribution compared to benzene derivatives .
Synthetic Efficiency :
- Yields vary significantly based on aromatic reactivity. Benzo[d-1,3]dioxole derivatives (92% yield) may undergo smoother reductions than nitro-substituted pyridines (71% yield) due to reduced steric hindrance .
Functional Group Influence: Amino propanols (target compound, IV-9) offer dual hydrogen-bonding capacity (NH and OH), enhancing solubility in polar solvents. In contrast, α,β-unsaturated acids () prioritize reactivity over solubility .
Biological Activity
3-{[(2-Bromo-5-chlorophenyl)methyl]amino}propan-1-ol is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a brominated phenyl group and an amino alcohol moiety. This compound has been synthesized and evaluated for its biological activities, particularly in pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C11H15BrClNO, with a molecular weight of 292.60 g/mol. The compound features a 2-bromo-5-chlorophenyl group attached to a methylamino group linked to a propanol backbone. Its structural characteristics suggest potential interactions with various biological targets.
Synthesis Methods
Several synthetic routes have been developed for the production of this compound. Common methods include:
- Nucleophilic Substitution : The bromine atom can be replaced by different nucleophiles to create derivatives with varying biological activities.
- Reduction Reactions : Reduction of corresponding ketones or aldehydes can yield the desired amino alcohol.
- Amine Alkylation : The introduction of the methylamino group can be achieved through alkylation reactions involving suitable amines.
Biological Activity
The biological activity of this compound has been investigated in various contexts:
Anticancer Activity
Preliminary studies indicate that this compound may exhibit notable anticancer properties. For instance, it was tested against A549 human lung adenocarcinoma cells, showing varying degrees of cytotoxicity compared to standard chemotherapeutic agents like cisplatin. The results suggested that modifications in the phenyl ring could significantly impact its anticancer efficacy.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 45 | A549 |
| Cisplatin | 10 | A549 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens, including multidrug-resistant strains of Staphylococcus aureus. Its structure suggests potential interactions with bacterial enzymes or receptors, which could inhibit growth or induce cell death.
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Enzyme Inhibition : The presence of halogen substituents can enhance binding affinity to specific enzymes involved in cancer proliferation or bacterial metabolism.
- Receptor Modulation : The amino group may interact with various receptors, modulating signaling pathways critical for cell survival or apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cytotoxic effects.
Case Studies
Recent research has highlighted the potential applications of this compound in drug development:
- Study on Anticancer Activity : A study demonstrated that derivatives of this compound showed significant anticancer activity against A549 cells, with modifications leading to enhanced potency .
- Antimicrobial Efficacy : Another investigation revealed that certain analogs exhibited selective antimicrobial activity against resistant strains, suggesting that structural modifications could optimize efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
